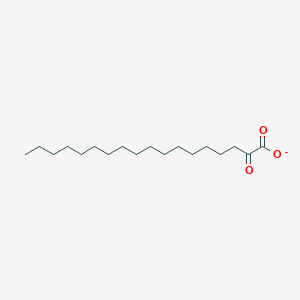![molecular formula C30H60NO6P B1235058 [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1235058.png)
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate is a complex organic compound with a molecular formula of C30H60NO6P and a molecular weight of 561.774 This compound is characterized by its unique structure, which includes a long hydrocarbon chain, an amide group, a hydroxyl group, and a phosphate group
Méthodes De Préparation
The synthesis of [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate typically involves multiple steps, including the formation of the amide bond, the introduction of the hydroxyl group, and the phosphorylation of the hydroxyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Amide Bond Formation: This step involves the reaction of dodecanoic acid with an appropriate amine to form the amide bond. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Hydroxyl Group Introduction:
Analyse Des Réactions Chimiques
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of complex organic molecules and their interactions with various reagents.
Biology: The compound is studied for its potential role in biological systems, particularly in cell signaling and membrane dynamics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the development of novel materials and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of [(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also participate in signaling pathways by acting as a ligand for specific receptors or enzymes, thereby modulating their activity and downstream effects .
Comparaison Avec Des Composés Similaires
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate can be compared with similar compounds such as sphingosine 1-phosphate and other long-chain phospholipids. These compounds share structural similarities, including the presence of a long hydrocarbon chain and a phosphate group. this compound is unique due to its specific stereochemistry and the presence of the dodecanoylamino group, which imparts distinct chemical and biological properties .
Similar Compounds
- Sphingosine 1-phosphate
- Ceramide 1-phosphate
- Lysophosphatidic acid
Propriétés
Formule moléculaire |
C30H60NO6P |
|---|---|
Poids moléculaire |
561.8 g/mol |
Nom IUPAC |
[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C30H60NO6P/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(32)28(27-37-38(34,35)36)31-30(33)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32H,3-22,24,26-27H2,1-2H3,(H,31,33)(H2,34,35,36)/b25-23+/t28-,29+/m0/s1 |
Clé InChI |
KXEMZGPJXBKYJP-VARSQMIESA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-5-[3-[4-[(1S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B1234977.png)










![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)

